molecular formula C8H7N3O3 B15302224 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B15302224
M. Wt: 193.16 g/mol
InChI Key: RPOKFIJKKBNEEG-UHFFFAOYSA-N
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Description

2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a fused pyridine and pyrimidine ring system.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrido[2,3-d]pyrimidine derivatives, and various substituted pyrido[2,3-d]pyrimidines .

Scientific Research Applications

2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an antagonist. The pathways involved often include inhibition of DNA synthesis, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[3,4-d]pyrimidines
  • Pyrido[4,3-d]pyrimidines
  • Pyrido[3,2-d]pyrimidines

Uniqueness

2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Compared to other pyridopyrimidine derivatives, it exhibits a broader range of applications and higher efficacy in certain therapeutic contexts .

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

2-oxo-3,4-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c12-7(13)5-1-4-2-10-8(14)11-6(4)9-3-5/h1,3H,2H2,(H,12,13)(H2,9,10,11,14)

InChI Key

RPOKFIJKKBNEEG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC(=O)N1)N=CC(=C2)C(=O)O

Origin of Product

United States

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